

Application Note: Quantitative Analysis of Methenolone in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: Methenolone

Cat. No.: B1676379

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Abstract

This application note details a robust and sensitive method for the quantification of **methenolone** in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is designed for high-throughput analysis in research and clinical settings, offering excellent precision, accuracy, and a wide linear dynamic range suitable for various applications in drug development and metabolism studies.

Introduction

Methenolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is used clinically in specific cases and is also a substance of interest in sports doping control. Accurate and reliable quantification of **methenolone** in biological matrices like serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping applications. This note describes a validated LC-MS/MS method that provides high selectivity and sensitivity for the determination of **methenolone** in human serum.

Experimental Protocol

Materials and Reagents

- **Methenolone** analytical standard

- **Methenolone-d3** (or other suitable stable isotope-labeled internal standard, e.g., d3-methyltestosterone)[1]
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Human serum (drug-free)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is used to isolate **methenolone** from the serum matrix.[2][3]

- Aliquoting: Pipette 200 µL of serum sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL **Methenolone-d3** in methanol) to each tube and vortex briefly.
- Protein Precipitation: Add 400 µL of acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds.
- Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube. Vortex for 5 minutes to ensure thorough extraction.
- Centrifugation: Centrifuge the samples at 12,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a clean collection tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS

analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.^{[2][3][4]}

- HPLC System: Standard HPLC system (e.g., Thermo Scientific™ Vanquish™)^{[3][4]}
- Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Gradient:
 - 0-1 min: 30% B
 - 1-5 min: 30% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 30% B
 - 6.1-8 min: 30% B
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ series)^[3]
- Ionization Mode: Electrospray Ionization (ESI), Positive

- Monitoring Mode: Selected Reaction Monitoring (SRM)
- SRM Transitions (Hypothetical):
 - **Methenolone**: Precursor ion (Q1) m/z > Product ion (Q3) m/z
 - **Methenolone-d3** (IS): Precursor ion (Q1) m/z > Product ion (Q3) m/z

(Note: Specific SRM transitions should be optimized by infusing the analytical standards into the mass spectrometer.)

Results and Performance Characteristics

The method was validated for linearity, sensitivity, precision, and accuracy according to standard guidelines. The results demonstrate the suitability of this method for the quantitative determination of **methenolone** in human serum.

Linearity and Sensitivity

The method exhibited excellent linearity over the concentration range of 0.5 to 100 ng/mL. The coefficient of determination (r^2) was consistently >0.995. The lower limit of quantification (LLOQ), defined as the lowest concentration with a signal-to-noise ratio >10 and acceptable precision and accuracy, was established at 0.5 ng/mL.

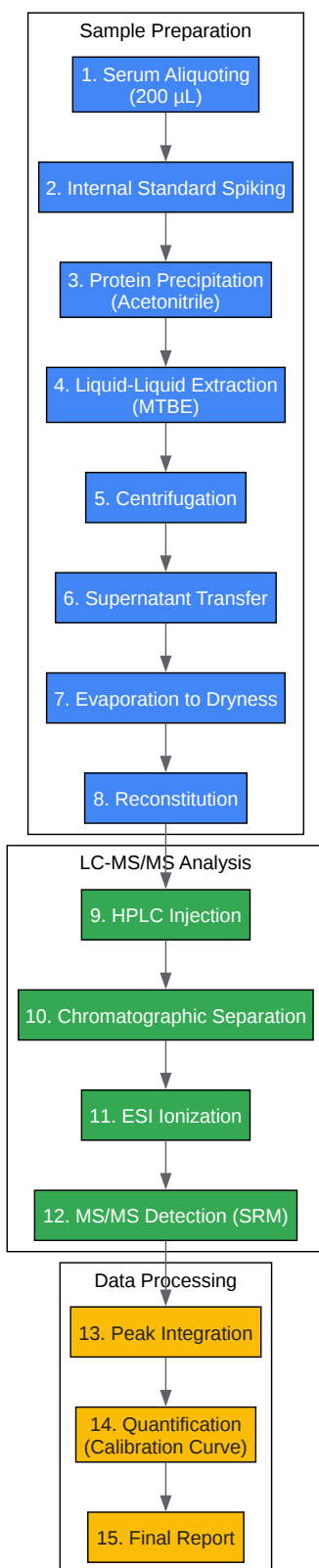
Quantitative Data Summary

Parameter	Result
Linearity Range	0.5 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Limit of Detection (LOD)	0.15 ng/mL
Intra-day Precision (%CV)	
Low QC (1.5 ng/mL)	< 8%
Mid QC (15 ng/mL)	< 6%
High QC (75 ng/mL)	< 5%
Inter-day Precision (%CV)	
Low QC (1.5 ng/mL)	< 10%
Mid QC (15 ng/mL)	< 8%
High QC (75 ng/mL)	< 7%
Accuracy (% Recovery)	
Low QC (1.5 ng/mL)	92% - 108%
Mid QC (15 ng/mL)	95% - 105%
High QC (75 ng/mL)	96% - 104%
Matrix Effect	Minimal ion suppression/enhancement observed

(Note: The quantitative data presented is representative of typical performance for steroid LC-MS/MS assays and should be confirmed during in-lab validation.)([1](#))([2](#))

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for **Methenolone** Quantification in Serum.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of **methenolone** in human serum. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in various research and clinical environments. This method meets the typical requirements for bioanalytical method validation, ensuring accurate and precise results.

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